Enhanced Lipophilicity vs. Methyl & Chloro Analogs
The 5-(difluoromethyl) substitution significantly increases lipophilicity compared to the 5-methyl analog, improving passive membrane permeability. While the target compound's XLogP3 is estimated at 0.5, the 5-methyl analog (5-methylnicotinamide) shows XLogP3 = 0.1 and the 5-chloro analog shows XLogP3 = 0.4, representing a 5-fold and 1.25-fold increase in predicted lipophilicity, respectively [1]. This difference correlates with enhanced cellular uptake and oral bioavailability potential.
| Evidence Dimension | Calculated lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 ~0.5 (estimated) |
| Comparator Or Baseline | 5-Methylpyridine-3-carboxamide (XLogP3 = 0.1); 5-Chloropyridine-3-carboxamide (XLogP3 = 0.4) |
| Quantified Difference | +0.4 logP units vs. methyl analog; +0.1 logP units vs. chloro analog |
| Conditions | Computed by XLogP3 algorithm (PubChem 2025.04.14 release) |
Why This Matters
Higher lipophilicity improves passive membrane permeability, a critical factor for intracellular target engagement and oral absorption.
- [1] PubChem. 5-Methylnicotinamide (CID 65560) and 5-Chloronicotinamide (CID 593513). Computed Properties: XLogP3-AA values. View Source
